molecular formula C3H10ClN3S B8138750 [N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride

[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride

Cat. No.: B8138750
M. Wt: 155.65 g/mol
InChI Key: QDGRANVCLYGLDL-UHFFFAOYSA-N
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Description

[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride, also known as 5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. It plays a crucial role in various biological processes, particularly in the synthesis of nucleic acids and amino acids. This compound is essential for cell division and growth, making it vital for both human health and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrofolic acid typically involves the reduction of folic acid. This reduction can be achieved using various reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5,6,7,8-tetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydrofolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to folic acid.

    Reduction: Further reduction can lead to the formation of dihydrofolic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas are frequently used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Folic acid.

    Reduction: Dihydrofolic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-tetrahydrofolic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Essential for studying cell division and growth, particularly in cancer research.

    Medicine: Investigated for its potential in treating folate deficiency and related disorders.

    Industry: Used in the production of pharmaceuticals and as a nutritional supplement.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrofolic acid involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleic acids and amino acids. The compound targets enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: The oxidized form of 5,6,7,8-tetrahydrofolic acid.

    Dihydrofolic Acid: An intermediate in the reduction of folic acid to 5,6,7,8-tetrahydrofolic acid.

    Methotrexate: A folic acid analog used as a chemotherapy agent.

Uniqueness

5,6,7,8-tetrahydrofolic acid is unique due to its reduced form, which makes it more active in biological systems compared to its oxidized counterpart, folic acid. Its ability to participate in one-carbon transfer reactions makes it indispensable in nucleic acid and amino acid synthesis.

Properties

IUPAC Name

[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRANVCLYGLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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